molecular formula C14H20N2O2 B1411992 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide CAS No. 1572167-99-7

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Cat. No. B1411992
CAS RN: 1572167-99-7
M. Wt: 248.32 g/mol
InChI Key: XWQWQHZQPYVEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is a chemical compound with the formula C14H20N2O2 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide and its derivatives are primarily studied in the field of synthetic chemistry. Research includes the synthesis and characterization of related compounds, which are often analyzed using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These studies contribute to the understanding of the structural properties and reactivity of such compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure and Crystallography

Detailed structural analyses are conducted on compounds similar to 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. This includes examining their molecular conformation, crystal structure, and the types of intra- and intermolecular interactions present. Such studies are crucial in understanding the physical and chemical properties of these compounds (Mantelingu et al., 2007).

Potential Pharmaceutical Applications

Some studies focus on potential pharmaceutical applications of derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. This includes exploring their antioxidant and anticancer activities. The efficacy of these compounds is often tested against various cell lines to determine their potential as therapeutic agents (Tumosienė et al., 2020).

Photochemistry and Reaction Studies

There's significant interest in understanding the photochemical behavior of compounds structurally similar to 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. These studies involve examining the reactions of these compounds under various conditions, which helps in comprehending their reactivity and potential applications in organic photochemistry (Dichiarante et al., 2007).

properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-12-7-5-11(6-8-12)14(13(17)16-15)9-3-2-4-10-14/h5-8H,2-4,9-10,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQWQHZQPYVEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.